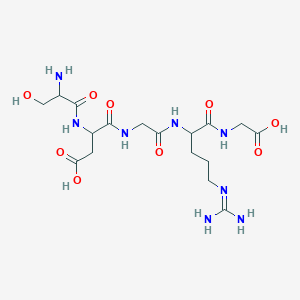

Ser-Asp-Gly-Arg-Gly

Description

BenchChem offers high-quality Ser-Asp-Gly-Arg-Gly suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ser-Asp-Gly-Arg-Gly including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-amino-3-hydroxypropanoyl)amino]-4-[[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N8O9/c18-8(7-26)14(32)25-10(4-12(28)29)16(34)22-5-11(27)24-9(2-1-3-21-17(19)20)15(33)23-6-13(30)31/h8-10,26H,1-7,18H2,(H,22,34)(H,23,33)(H,24,27)(H,25,32)(H,28,29)(H,30,31)(H4,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLWLKCNNYTXDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405111 | |

| Record name | Ser-Asp-Gly-Arg-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108608-63-5 | |

| Record name | Ser-Asp-Gly-Arg-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Function of Ser-Asp-Gly-Arg-Gly (SDGRG) Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide Ser-Asp-Gly-Arg-Gly (SDGRG) is predominantly recognized and utilized in the scientific community as a negative control for studies involving the Arg-Gly-Asp (RGD) cell adhesion motif. The RGD sequence is a ubiquitous recognition site in extracellular matrix (ECM) proteins, mediating cell attachment through binding to integrin receptors. In contrast, the scrambled sequence of SDGRG does not typically interact with integrins and, therefore, serves as a crucial tool to demonstrate the specificity of RGD-mediated cellular processes such as adhesion, migration, and signaling. This technical guide provides an in-depth analysis of the biological function of the SDGRG peptide, focusing on its role as an inactive control, and presents relevant quantitative data, experimental protocols, and signaling pathway diagrams to support its application in research.

Introduction: The RGD Motif and the Role of a Negative Control

The tripeptide sequence Arginine-Glycine-Aspartic Acid (RGD) is a fundamental motif in cell biology, first identified as the cell attachment site in fibronectin.[1][2] This sequence is now known to be present in numerous ECM proteins, including vitronectin, fibrinogen, and laminin, where it is recognized by a significant portion of the integrin family of transmembrane receptors.[3] The interaction between the RGD motif and integrins is a critical event that initiates a cascade of intracellular signals, influencing cell adhesion, spreading, migration, proliferation, and survival.

Given the potent and widespread effects of RGD-containing peptides, it is imperative in experimental design to differentiate between specific receptor-mediated effects and non-specific interactions. This necessitates the use of a negative control peptide. The Ser-Asp-Gly-Arg-Gly (SDGRG) peptide, being a scrambled version of the active GRGDS sequence, fulfills this role. It contains the same amino acid residues but in an order that is not recognized by integrin receptors, thus ensuring that any observed biological effects in its presence are not due to non-specific peptide interactions.

Biological Inactivity of SDGRG: A Quantitative Perspective

The biological function of SDGRG is primarily defined by its lack of activity in assays where RGD-containing peptides are active. This is most evident in competitive binding and cell adhesion assays. While active RGD peptides can inhibit the binding of ECM proteins to integrins with high efficacy, SDGRG typically shows no significant inhibition even at high concentrations.

| Peptide Sequence | Target Integrin | Assay Type | IC50 Value (nM) | Reference |

| E[c(RGDyK)]2 | αvβ3 | Competitive Cell Binding | 79.2 ± 4.2 | [1] |

| FPTA-RGD2 | αvβ3 | Competitive Cell Binding | 144 ± 6.5 | [1] |

| FPRGD2 | αvβ3 | Competitive Cell Binding | 97 ± 4.8 | [1] |

| LXW64 | αvβ3 | Competitive Binding (Flow Cytometry) | 70 | [4] |

| LXZ2 | αvβ3 | Competitive Binding (Flow Cytometry) | 90 | [4] |

| Ser-Asp-Gly-Arg-Gly (SDGRG) | Various | Cell Adhesion/Binding | Not typically determined; considered inactive | [General Consensus] |

Table 1: Comparative IC50 values of various RGD-containing peptides versus the presumed inactivity of SDGRG. The IC50 values for the active peptides demonstrate their potency in inhibiting integrin binding. For SDGRG, a specific IC50 is generally not reported as it does not exhibit significant competitive inhibition.

Experimental Protocols

The use of SDGRG as a negative control is a common practice in a variety of in vitro and in vivo experimental settings. Below are detailed methodologies for key experiments where SDGRG is used to validate the specificity of RGD-mediated effects.

Cell Adhesion Assay

This assay measures the ability of cells to attach to a substrate coated with an ECM protein in the presence of an inhibitory peptide.

Methodology:

-

Plate Coating: 96-well microtiter plates are coated with an ECM protein (e.g., fibronectin, vitronectin) at a concentration of 1-10 µg/mL in phosphate-buffered saline (PBS) overnight at 4°C.

-

Blocking: The wells are washed with PBS and then blocked with a solution of 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific cell binding.

-

Cell Preparation: Cells (e.g., fibroblasts, endothelial cells) are harvested, washed, and resuspended in serum-free media.

-

Inhibition: The cells are pre-incubated with varying concentrations of the test peptide (e.g., GRGDSP) or the negative control peptide (SDGRG) for 30 minutes at 37°C.

-

Seeding: The cell-peptide suspensions are added to the coated and blocked wells and incubated for 1-2 hours at 37°C.

-

Washing: Non-adherent cells are removed by gentle washing with PBS.

-

Quantification: Adherent cells are fixed with 4% paraformaldehyde and stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is read on a plate reader to quantify the number of adherent cells.

Cell Migration (Transwell) Assay

This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant, and the inhibitory effect of peptides on this process.

Methodology:

-

Chamber Setup: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

-

Cell Preparation: Cells are serum-starved overnight, harvested, and resuspended in serum-free media containing the test peptide (e.g., GRGDSP) or the negative control peptide (SDGRG).

-

Seeding: The cell suspension is added to the upper chamber of the Transwell insert.

-

Incubation: The plate is incubated for a period sufficient for cell migration (typically 4-24 hours) at 37°C.

-

Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained with a suitable stain (e.g., DAPI).

-

Quantification: The number of migrated cells is counted in several microscopic fields, and the average is calculated.

Signaling Pathways and Experimental Workflows

RGD-Integrin Signaling Pathway

The binding of RGD-containing ligands to integrins triggers a complex intracellular signaling cascade that regulates various cellular functions. A key early event is the clustering of integrins and the recruitment of signaling and adaptor proteins to form focal adhesions. This typically involves the activation of Focal Adhesion Kinase (FAK) and the Src family of tyrosine kinases. SDGRG, by not binding to integrins, does not initiate this signaling cascade.

Caption: RGD-Integrin signaling pathway leading to focal adhesion formation.

Experimental Workflow for Assessing Peptide Inhibition of Cell Adhesion

The following diagram illustrates a typical workflow for an experiment designed to test the inhibitory effect of a peptide on cell adhesion, incorporating the use of SDGRG as a negative control.

Caption: Workflow for a cell adhesion inhibition assay.

Conclusion

The Ser-Asp-Gly-Arg-Gly (SDGRG) peptide serves a critical, albeit passive, biological function in the context of cell adhesion research. Its primary role is as a high-fidelity negative control for RGD-mediated processes. The scrambled sequence of SDGRG ensures that it does not bind to integrin receptors, thereby allowing researchers to distinguish specific RGD-integrin interactions from non-specific effects of peptides. The lack of quantitative data on its binding affinity is, in itself, a testament to its biological inactivity in this context. For researchers in cell biology and drug development, the proper use of SDGRG or similar scrambled peptides is essential for the validation of findings related to the RGD-integrin axis. While unsubstantiated claims of other biological activities for SDGRG exist in commercial literature, the peer-reviewed scientific evidence overwhelmingly supports its function as a specific and reliable negative control.

References

- 1. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ser-Asp-Gly-Arg-Gly (SDGRA) as a Negative Control for GRGDS in Cellular Adhesion and Signaling Studies

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug development, the specificity of molecular interactions is paramount. The Gly-Arg-Gly-Asp-Ser (GRGDS) peptide, which contains the renowned Arg-Gly-Asp (RGD) motif, is a cornerstone for studying cell adhesion mediated by integrin receptors. To ensure the observed effects are genuinely due to the specific RGD-integrin interaction, a reliable negative control is essential. The pentapeptide Ser-Asp-Gly-Arg-Gly (SDGRA), a scrambled sequence of GRGDS, serves this critical function. This technical guide provides an in-depth overview of the use of SDGRA as a negative control, complete with experimental protocols and a summary of expected quantitative outcomes.

The Principle of a Scrambled Control

The rationale behind using SDGRA as a negative control lies in the high specificity of the RGD binding motif for its integrin receptors. By rearranging the amino acid sequence, the spatial conformation of the peptide is altered, thereby disrupting its ability to bind effectively to the integrin's RGD-binding pocket. SDGRA contains the same amino acid residues as GRGDS, ensuring that the overall charge and molecular weight are identical, thus eliminating these variables as potential confounders in experimental setups. Any significant difference in biological activity between GRGDS and SDGRA can therefore be confidently attributed to the specific RGD sequence. Commercial suppliers of SDGRA explicitly market it as a scrambled RGD peptide to be used as a control for RGDS and GRGDS studies[1].

Quantitative Comparison of GRGDS and SDGRA

Below is a table summarizing the expected quantitative data from comparative experiments involving GRGDS and SDGRA.

| Parameter | GRGDS | SDGRA | Expected Outcome |

| Integrin Binding Affinity (e.g., Kd) | Low (High Affinity) | High (Low/No Affinity) | Significant difference in binding affinity, demonstrating the specificity of the RGD sequence. |

| Cell Adhesion Inhibition (IC50) | Low | High (or no inhibition) | GRGDS will effectively inhibit cell adhesion to RGD-dependent substrates at low concentrations, while SDGRA will not. |

| Cell Spreading on Coated Surfaces | Promotes Spreading | No significant effect | Surfaces coated with GRGDS will support cell spreading, whereas SDGRA-coated surfaces will not. |

| Focal Adhesion Kinase (FAK) Phosphorylation | Induces Phosphorylation | No significant effect | GRGDS treatment will lead to an increase in FAK phosphorylation, a key step in integrin signaling, while SDGRA will not. |

Experimental Protocols

To validate the specificity of GRGDS-mediated effects, researchers can employ a variety of in vitro assays. Below are detailed methodologies for key experiments using SDGRA as a negative control.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to an extracellular matrix (ECM) protein-coated surface in the presence of the test peptides.

Materials:

-

96-well tissue culture plates

-

ECM protein (e.g., Fibronectin, Vitronectin)

-

Cell line expressing RGD-binding integrins (e.g., fibroblasts, endothelial cells)

-

Serum-free cell culture medium

-

GRGDS peptide

-

SDGRA peptide (negative control)

-

Calcein AM or Crystal Violet stain

-

Plate reader

Protocol:

-

Coat the wells of a 96-well plate with an ECM protein solution (e.g., 10 µg/mL Fibronectin in PBS) and incubate overnight at 4°C.

-

Wash the wells with PBS to remove any unbound protein.

-

Block non-specific binding by incubating the wells with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

-

Harvest cells and resuspend them in serum-free medium.

-

Pre-incubate the cells with varying concentrations of GRGDS or SDGRA for 30 minutes at 37°C.

-

Seed the pre-incubated cells onto the ECM-coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Quantify the number of adherent cells by staining with Calcein AM or Crystal Violet and measuring the fluorescence or absorbance, respectively, using a plate reader.

Expected Results: GRGDS will inhibit cell adhesion in a dose-dependent manner, while SDGRA will show no significant inhibition.

Competitive Cell Spreading Assay

This assay assesses the ability of peptides in solution to inhibit cell spreading on an RGD-containing substrate.

Materials:

-

Glass coverslips or tissue culture plates coated with an RGD-containing protein

-

Cell line known to spread via RGD-integrin interactions

-

Serum-free cell culture medium

-

GRGDS peptide

-

SDGRA peptide

-

Microscope with imaging capabilities

Protocol:

-

Prepare RGD-coated surfaces as described in the cell adhesion assay.

-

Harvest and resuspend cells in serum-free medium containing either GRGDS or SDGRA at a fixed concentration.

-

Seed the cells onto the coated surfaces and incubate for 2-4 hours at 37°C.

-

Visualize the cells using a phase-contrast or fluorescence microscope.

-

Quantify cell spreading by measuring the surface area of individual cells using image analysis software.

Expected Results: Cells in the presence of GRGDS will remain rounded and show significantly less spreading compared to cells in the presence of SDGRA or a vehicle control.

Signaling Pathways and Visualization

Integrin engagement by the RGD motif in GRGDS triggers a cascade of intracellular signaling events, crucial for cell survival, proliferation, and migration. A key initial event is the clustering of integrins and the recruitment of signaling proteins to form focal adhesions. This leads to the autophosphorylation of Focal Adhesion Kinase (FAK), which then serves as a scaffold for other signaling molecules. SDGRA, being unable to bind to integrins, should not initiate this signaling cascade.

Below are Graphviz diagrams illustrating the expected differential effects of GRGDS and SDGRA on the integrin signaling pathway and the experimental workflow for a competitive adhesion assay.

Caption: GRGDS binds to integrin receptors, initiating downstream signaling, while SDGRA does not.

Caption: Workflow for a competitive cell adhesion assay using GRGDS and SDGRA.

Conclusion

The use of Ser-Asp-Gly-Arg-Gly (SDGRA) as a negative control is indispensable for rigorously demonstrating the specificity of GRGDS-mediated biological effects. By providing a peptide with identical chemical composition but a scrambled, inactive sequence, researchers can confidently attribute their findings to the precise molecular recognition of the RGD motif by integrin receptors. The experimental protocols and expected outcomes detailed in this guide provide a framework for the effective use of SDGRA in advancing our understanding of cell adhesion and developing targeted therapeutics.

References

Scrambled RGD Peptides: A Technical Guide to their Discovery, Research, and Application as Negative Controls

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Arg-Gly-Asp (RGD) tripeptide sequence is a cornerstone of cell adhesion research, mediating the binding of numerous extracellular matrix (ECM) proteins to cell surface integrins. This interaction governs a multitude of cellular processes, including migration, proliferation, differentiation, and survival. Consequently, synthetic RGD peptides are invaluable tools in biomedical research and drug development. To rigorously validate the specificity of RGD-mediated effects, inert control molecules are essential. Scrambled RGD peptides, such as the Ser-Asp-Gly-Arg-Gly (SDGRG) sequence, serve this critical role. Possessing the same amino acid composition as their active counterparts but in a different sequence, these peptides exhibit negligible affinity for integrin receptors. This technical guide provides an in-depth overview of the discovery and initial research on scrambled RGD peptides, detailing their synthesis, comparative biological evaluation, and the signaling pathways they fail to activate, thereby highlighting their utility as robust negative controls.

Discovery and Initial Research

The pivotal discovery of the RGD sequence as the minimal cell attachment motif within fibronectin was made by Pierschbacher and Ruoslahti in 1984. Their work demonstrated that this short peptide could replicate the cell-attaching properties of the entire fibronectin molecule. Subsequent research rapidly established the RGD motif's presence in a variety of other ECM proteins, including vitronectin, fibrinogen, and laminin, and identified integrins as their cognate receptors.

The need for specific negative controls in RGD-based research was recognized early on. To ascertain that the observed biological effects were sequence-specific and not merely due to the presence of certain amino acids, researchers developed "scrambled" peptides. These peptides, such as SDGRG (a scrambled version of GRGDS), were designed to have the same amino acid composition and, therefore, similar physicochemical properties (e.g., molecular weight and charge) as the active RGD sequence, but with the amino acids in a different order. Early comparative studies consistently demonstrated that while RGD-containing peptides effectively inhibited cell adhesion to ECM proteins, their scrambled counterparts had no such effect, thus validating the sequence-specificity of the RGD-integrin interaction.

Quantitative Analysis of Integrin Binding

The defining characteristic of scrambled RGD peptides is their dramatically reduced affinity for integrin receptors compared to the canonical RGD sequence. This has been quantified in numerous studies using various experimental techniques, most commonly competitive binding assays. In these assays, the ability of a test peptide (e.g., SDGRG) to displace a known integrin ligand is measured, and the half-maximal inhibitory concentration (IC50) is determined.

| Peptide Sequence | Integrin Subtype | IC50 (nM) | Reference/Comment |

| GRGDSP | αvβ3 | 12.2 | |

| RGD | αvβ3 | 89 | |

| c(RGDfV) | αvβ3 | - | A well-known potent cyclic RGD peptide. |

| SDGRG | αvβ3 | >100,000 | Generally considered inactive at high concentrations. |

| GRGDSP | α5β1 | 335 | |

| SDGRG | α5β1 | >100,000 | Shows negligible inhibition. |

| GRGDS | Platelets (αIIbβ3) | - | Inhibits aggregation. |

| SDGRG | Platelets (αIIbβ3) | No inhibition | Does not affect platelet aggregation. |

Note: The IC50 values can vary depending on the specific assay conditions, cell type, and ligand used. The values for SDGRG are generally reported as having no significant inhibitory effect at concentrations where RGD peptides are highly active.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of SDGRG

The synthesis of SDGRG (H-Ser-Asp-Gly-Arg-Gly-OH) is typically achieved using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound glycine by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Cycle 1: Arginine):

-

Dissolve Fmoc-Arg(Pbf)-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for the remaining amino acids in the sequence: Gly, Asp(OtBu), and Ser(tBu).

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and air dry.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized SDGRG peptide using mass spectrometry and analytical RP-HPLC.

Comparative Cell Adhesion Assay

This assay compares the ability of an RGD peptide (e.g., GRGDS) and a scrambled control (SDGRG) to inhibit cell attachment to an ECM-coated surface.

Materials:

-

96-well tissue culture plates

-

ECM protein solution (e.g., 10 µg/mL fibronectin in PBS)

-

Cell line expressing relevant integrins (e.g., fibroblasts)

-

Cell culture medium

-

GRGDS and SDGRG peptides

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Cell staining solution (e.g., Crystal Violet)

-

Lysis buffer (e.g., 1% SDS)

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the fibronectin solution overnight at 4°C.

-

Blocking: Wash the wells with PBS and block any remaining non-specific binding sites with blocking buffer for 1 hour at 37°C.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium.

-

Peptide Inhibition:

-

Prepare serial dilutions of GRGDS and SDGRG peptides in serum-free medium.

-

In separate tubes, pre-incubate the cells with the different concentrations of each peptide for 30 minutes at 37°C.

-

-

Cell Seeding: Add the cell-peptide suspensions to the fibronectin-coated wells.

-

Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining and Quantification:

-

Fix the adherent cells with methanol.

-

Stain the cells with Crystal Violet solution.

-

Wash away excess stain and allow the plate to dry.

-

Solubilize the stain with lysis buffer and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis: Plot the absorbance as a function of peptide concentration to determine the inhibitory effect of each peptide.

Signaling Pathways

Binding of RGD-containing ligands to integrins triggers a cascade of intracellular signaling events, collectively known as outside-in signaling. This process is fundamental for cell adhesion, migration, and survival. A key initial event is the clustering of integrins and the recruitment of signaling and cytoskeletal proteins to form focal adhesions.

A central player in this signaling cascade is the Focal Adhesion Kinase (FAK). Upon integrin ligation by RGD, FAK is recruited to the focal adhesions and undergoes autophosphorylation. This creates docking sites for other signaling molecules, such as Src family kinases, leading to the activation of downstream pathways including the MAPK/ERK and PI3K/Akt pathways.

Scrambled RGD peptides, due to their inability to bind to integrins, do not initiate this signaling cascade. They fail to induce integrin clustering, FAK recruitment and phosphorylation, and the subsequent activation of downstream effectors. This lack of signaling activity is a crucial aspect of their function as a negative control, ensuring that any observed cellular response in the presence of an RGD peptide is a direct consequence of integrin engagement.

Visualizations

RGD-Mediated Integrin Signaling Pathway

The Role of SDGRG in Cell Adhesion Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology, the interactions between cells and their surrounding extracellular matrix (ECM) are fundamental to tissue architecture, physiological function, and disease progression. A key player in mediating these interactions is the integrin family of transmembrane receptors. Many integrins recognize and bind to a specific tri-peptide motif, Arginine-Glycine-Aspartic acid (RGD), which is present in numerous ECM proteins like fibronectin and vitronectin. This recognition is a cornerstone of cell adhesion, migration, and signaling.

To rigorously study these RGD-dependent processes, it is crucial to employ appropriate negative controls to ensure the observed effects are specific to the RGD-integrin interaction. The pentapeptide Serine-Aspartic acid-Glycine-Arginine-Glycine (SDGRG) serves as a widely used and effective negative control in such studies. Its amino acid sequence is a scrambled version of the RGD-containing sequence, which critically disrupts its ability to bind to integrins. This technical guide provides an in-depth overview of the role of SDGRG in cell adhesion research, detailing the underlying molecular principles, experimental applications, and relevant signaling pathways.

The Molecular Basis of RGD Recognition and the Inactivity of SDGRG

Integrin-mediated cell adhesion is initiated by the binding of the RGD motif into a specific pocket at the interface of the α and β integrin subunits. The specificity of this interaction is driven by a precise spatial arrangement of charged and hydrophobic residues. The arginine residue's positively charged guanidinium group forms a salt bridge with a negatively charged aspartic acid residue on the integrin α subunit. Simultaneously, the aspartic acid residue of the RGD motif coordinates with a divalent cation (typically Mg²⁺ or Mn²⁺) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the β subunit. The central glycine residue is sterically favored as it allows for a tight turn in the peptide backbone, necessary for the arginine and aspartic acid side chains to engage their respective binding sites.

The SDGRG peptide, by altering the sequence of these critical amino acids, fails to present the necessary spatial and electrostatic cues for effective integrin binding. The repositioning of the arginine and aspartic acid residues disrupts the required geometry for simultaneous engagement with the α and β subunit binding pockets. Consequently, SDGRG does not trigger the conformational changes in integrins that are necessary to initiate downstream signaling cascades and mediate cell adhesion.

SDGRG as a Negative Control in Cell Adhesion and Migration Assays

The primary utility of SDGRG is to serve as a negative control in a variety of in vitro and in vivo experiments designed to probe RGD-integrin functions. Its use allows researchers to confidently attribute observed cellular responses, such as adhesion, spreading, migration, and signaling, to the specific RGD-integrin interaction, rather than to non-specific effects of peptide administration.

Quantitative Comparison of RGD and Control Peptides in Integrin Binding

The disparity in binding affinity between RGD-containing peptides and scrambled controls like SDGRG is substantial. While direct binding constants for SDGRG are seldom reported due to their negligible affinity, competitive binding assays demonstrate the potent and specific nature of RGD binding. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are common metrics used to quantify binding affinity.

| Peptide/Ligand | Integrin Subtype | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| Active Peptides | |||||

| c(RGDfV) (Cilengitide) | αvβ3 | ELISA-like | 0.61 | - | [1] |

| c(RGDfK) | αvβ3 | ELISA-like | 2.3 | - | [1] |

| Linear GRGDSPK | αvβ3 | ELISA-like | 12.2 | - | [1] |

| Linear RGD | αvβ3 | ELISA-like | 89 | - | [1] |

| RWrNM (Linear Peptide) | αvβ3 | MicroScale Thermophoresis | - | 8.61 | [2] |

| Control Peptide | |||||

| SDGRG / Scrambled Peptides | Various | Various | No significant inhibition | Not applicable | General knowledge |

Note: IC50 and Kd values can vary depending on the specific assay conditions, cell type, and integrin subtype.

Quantitative Comparison of Cellular Adhesion

Functionally, the difference in binding affinity translates to a stark contrast in the ability to promote or inhibit cell adhesion. When immobilized on a surface, RGD peptides promote cell attachment, whereas SDGRG does not. In soluble form, RGD peptides can competitively inhibit cell adhesion to RGD-containing ECM proteins, an effect not observed with SDGRG.

| Peptide Treatment | Substrate | Cell Type | Adhesion Metric | Result | Reference |

| RGD-grafted | Collagen | Rat Dermal Fibroblasts | Number of adherent cells | Increased adhesion | [3] |

| RDG-grafted (scrambled) | Collagen | Rat Dermal Fibroblasts | Number of adherent cells | Decreased adhesion | [3] |

| Immobilized c(RGDfK) | Polymer Film | HUVECs | Cell Adhesion/Spreading | Excellent adhesion | [4] |

| Immobilized Scrambled RDG | Polymer Film | HUVECs | Cell Adhesion/Spreading | No significant adhesion | [4] |

| Soluble GRGDSP | Fibronectin | Human Lens Epithelial Cells | Inhibition of Attachment | 80% inhibition at 2.0 mg/ml | [5] |

| Soluble Control Peptide | Fibronectin | Human Lens Epithelial Cells | Inhibition of Attachment | No significant inhibition | [5] |

Signaling Pathways: RGD-Mediated Activation vs. SDGRG Inactivity

The binding of RGD to integrins initiates a cascade of intracellular signaling events, collectively known as outside-in signaling. This process is central to cell adhesion, spreading, migration, proliferation, and survival. As SDGRG does not effectively bind to integrins, it fails to trigger these downstream pathways.

A simplified representation of the integrin signaling pathway initiated by RGD binding is shown below. This pathway is not activated by the SDGRG peptide.

Experimental Protocols Utilizing SDGRG as a Negative Control

Detailed methodologies for key experiments are provided below, incorporating the use of SDGRG to ensure the specificity of the observed effects.

Cell Adhesion Assay

This assay quantifies the attachment of cells to a substrate coated with an adhesive ligand.

Methodology:

-

Plate Coating:

-

Aseptically coat wells of a 96-well plate with either RGD-containing peptide (e.g., GRGDSP), SDGRG peptide, or a positive control (e.g., fibronectin) at a desired concentration (e.g., 10-50 µg/mL) in a suitable buffer (e.g., PBS).

-

Incubate overnight at 4°C.

-

Wash the wells three times with sterile PBS to remove any unbound peptide.

-

Block non-specific binding by incubating with a blocking agent (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at 37°C.

-

Wash the wells again with PBS.

-

-

Cell Seeding:

-

Harvest cells of interest and resuspend them in a serum-free medium to a concentration of 1 x 10⁵ cells/mL.

-

Add 100 µL of the cell suspension to each coated well.

-

Incubate for a specified time (e.g., 30-90 minutes) at 37°C in a CO₂ incubator to allow for cell adhesion.

-

-

Washing and Staining:

-

Gently wash the wells with PBS to remove non-adherent cells. The number of washes can be varied to modulate the stringency of the assay.

-

Fix the remaining adherent cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.

-

Stain the cells with a dye that correlates with cell number, such as crystal violet.

-

-

Quantification:

-

Solubilize the crystal violet stain with a solvent (e.g., 10% acetic acid).

-

Measure the absorbance of the solubilized dye using a plate reader at a wavelength of 570-590 nm.

-

The absorbance is directly proportional to the number of adherent cells. Compare the absorbance values from RGD-coated wells to those from SDGRG-coated wells to determine the specificity of adhesion.

-

Wound Healing (Scratch) Assay

This assay assesses collective cell migration in a two-dimensional context.

Methodology:

-

Cell Monolayer Formation:

-

Seed cells in a multi-well plate and grow them to full confluency.

-

-

Creating the "Wound":

-

Using a sterile pipette tip, create a linear scratch through the center of the cell monolayer.

-

Gently wash with PBS to remove dislodged cells.

-

-

Treatment:

-

Add fresh culture medium containing the treatment conditions:

-

Vehicle control (e.g., PBS or DMSO).

-

RGD-containing peptide (at a concentration known to affect migration).

-

SDGRG peptide (at the same concentration as the RGD peptide).

-

-

-

Imaging and Analysis:

-

Place the plate in a live-cell imaging system or a standard incubator.

-

Capture images of the scratch at time zero and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.

-

Measure the width or area of the scratch at each time point using image analysis software.

-

Calculate the rate of wound closure for each condition. Compare the migration rate in the presence of RGD to that with SDGRG to determine if the effect on migration is RGD-specific.

-

Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of cells through a porous membrane.

Methodology:

-

Chamber Setup:

-

Place transwell inserts (with a porous membrane, typically 8 µm pores) into the wells of a multi-well plate.

-

Add a chemoattractant (e.g., serum or a specific growth factor) to the lower chamber.

-

-

Cell Preparation and Seeding:

-

Harvest and resuspend cells in a serum-free medium.

-

Pre-incubate the cells with the treatment conditions for 30 minutes:

-

Vehicle control.

-

RGD-containing peptide.

-

SDGRG peptide.

-

-

Seed the treated cell suspension into the upper chamber of the transwell inserts.

-

-

Incubation:

-

Incubate the plate for a duration that allows for cell migration but not proliferation (e.g., 4-24 hours) at 37°C.

-

-

Analysis:

-

Remove the transwell inserts.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

-

Compare the number of migrated cells between the RGD and SDGRG treatment groups.

-

Conclusion and Future Perspectives

The SDGRG peptide is an indispensable tool in the study of cell adhesion, providing a robust negative control to dissect the specific roles of the RGD-integrin axis. Its inability to bind to integrins and trigger downstream signaling makes it ideal for validating the specificity of observed cellular responses in a wide range of experimental settings. For researchers and drug development professionals, the correct use of SDGRG and other appropriate controls is paramount for generating reliable and interpretable data.

As our understanding of the nuances of integrin biology grows, so too will the sophistication of the tools used to study it. While SDGRG serves as an excellent general control, the development of more specific scrambled or modified peptides tailored to individual integrin subtypes may offer even greater precision in future studies. Furthermore, the principles of using non-binding control peptides are being extended to the study of other cell adhesion molecules and their respective recognition motifs, highlighting the enduring importance of this fundamental experimental control in advancing our knowledge of cell biology and developing targeted therapeutics.

References

- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [scholarship.libraries.rutgers.edu]

- 4. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of Arg-Gly-Asp (RGD) peptide on cell attachment and migration in a human lens epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the pentapeptide Ser-Asp-Gly-Arg-Gly (SDGRG). This peptide is of significant interest in biomedical research, primarily as a control peptide for studies involving the Arg-Gly-Asp (RGD) cell recognition sequence. Understanding the fundamental properties of SDGRG is crucial for the accurate interpretation of experimental results in cell adhesion, signaling, and drug development studies. This document outlines its primary sequence, molecular weight, and other key physicochemical properties, and lays the groundwork for understanding its biological context.

Primary Sequence and Molecular Identity

The primary structure of a peptide is fundamental to its function, defining its chemical properties and biological interactions.

Amino Acid Sequence

The primary sequence of the peptide is Ser-Asp-Gly-Arg-Gly .[1] This is represented by the one-letter code SDGRG . It is composed of five amino acids: Serine (Ser), Aspartic acid (Asp), Glycine (Gly), Arginine (Arg), and Glycine (Gly).[1] This sequence is noted as a scrambled version of the well-known RGD peptide sequence.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of Ser-Asp-Gly-Arg-Gly is presented in the table below. These properties are essential for its handling, formulation, and for understanding its behavior in physiological environments.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₀N₈O₉ | [1][2] |

| Average Molecular Weight | 490.46 g/mol | [2] |

| Molecular Weight | 490.5 g/mol | |

| Theoretical pI | 7.0 | [2] |

| GRAVY (Grand average of hydropathicity) | -1.92 | [2] |

Biological Context and Significance

The SDGRG peptide is primarily utilized as a negative control in experiments studying the biological activity of the RGD sequence. The RGD motif is a key recognition site in extracellular matrix proteins and is crucial for cell-matrix interactions.[3] Peptides containing the RGD sequence can mimic these interactions and, for example, inhibit platelet aggregation.[3][4]

In contrast, the scrambled sequence of SDGRG is generally used to demonstrate the specificity of the effects observed with RGD-containing peptides.[1][2] For instance, studies have shown that while RGD peptides can inhibit the binding of adhesive proteins like fibrinogen and von Willebrand factor to platelets, sequences with conservative amino acid substitutions or altered sequences like Asp-Gly-Arg are inactive.[4]

Interestingly, some biological activity has been reported for H-Ser-Asp-Gly-Arg-Gly-OH. It has been described as a model system for epidermal growth factor, stimulating epidermal growth and protein synthesis in skin cells.[1] It has also been shown to inhibit fibrinogen production by a monoclonal antibody.[1]

Experimental Methodologies

While detailed experimental protocols are beyond the scope of this initial guide, it is pertinent to mention a key analytical technique used to differentiate SDGRG from its isomeric counterpart, GRGDS.

Ion Mobility Separation

Ion mobility (IM) spectrometry is a powerful technique for separating isomeric peptides that have the same mass but different three-dimensional structures. Studies have successfully used IM to achieve near baseline resolution of the doubly protonated ions of SDGRG and GRGDS, providing a reliable method to distinguish between these reverse-sequence peptides.[5]

To illustrate the general workflow for such an analysis, a conceptual diagram is provided below.

References

- 1. CAS 108608-63-5: ser-asp-gly-arg-gly | CymitQuimica [cymitquimica.com]

- 2. H-Ser-Asp-Gly-Arg-Gly-OH peptide [novoprolabs.com]

- 3. Structure and function of RGD peptides derived from disintegrin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of Arg-Gly-Asp-containing peptides on fibrinogen and von Willebrand factor binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of the SDGRG Peptide in Integrin Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the relationship between the peptide sequence Ser-Asp-Gly-Arg-Gly (SDGRG) and integrin receptor binding. It clarifies the role of SDGRG in the context of integrin-binding motifs, details the experimental protocols used to study these interactions, presents quantitative binding data for the canonical Arginine-Glycine-Aspartic acid (RGD) motif, and illustrates the key signaling pathways involved.

The SDGRG Peptide: A Negative Control in Integrin Binding Studies

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes. A significant portion of integrins recognizes the RGD tripeptide motif present in extracellular matrix (ECM) proteins like fibronectin and vitronectin.

The SDGRG peptide is often utilized in integrin-related research as a negative control. The substitution of the positively charged Arginine (R) residue with the polar, uncharged Serine (S) at the crucial first position of the motif abrogates the peptide's ability to bind to integrins. For instance, studies have shown that unlike RGD-containing peptides, the SDGRG peptide does not effectively inhibit cell adhesion, demonstrating its lack of interaction with the integrin binding pocket. This makes SDGRG an excellent tool for confirming the specificity of RGD-mediated interactions in experimental settings.

To illustrate the critical difference between the active RGD motif and the inactive SDGRG sequence, the following diagram highlights the key amino acid residues.

Quantitative Analysis of RGD-Integrin Binding

To provide a quantitative framework for understanding peptide-integrin interactions, this section summarizes the binding affinities of various RGD-containing peptides for different integrin subtypes. The data is presented in terms of the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), which are key parameters in assessing ligand-receptor interactions.

| Peptide/Compound | Integrin Subtype | Binding Affinity (IC50/Kd) | Reference |

| Linear GRGDS | αvβ3 | IC50: 30-42 nM | [1] |

| Linear GRGDS | α5β1 | IC50: 90-173 nM | [1] |

| Cyclic c(RGDfV) | αvβ3 | IC50: 4.9 x 10⁻⁸ M | |

| Cyclic c(RGDf-N(Me)V) (Cilengitide) | αvβ3 | IC50: 6.5 x 10⁻¹⁰ M | [2] |

| Cyclic c(RGDf-N(Me)V) (Cilengitide) | αvβ5 | IC50: 8 nM | |

| Cyclic c(RGDf-N(Me)V) (Cilengitide) | α5β1 | IC50: 15.4 nM | [3] |

| Echistatin | αvβ3 | IC50: 0.46 nM | [3] |

| Echistatin | α5β1 | IC50: 0.57 nM | [3] |

| Echistatin | αIIbβ3 | IC50: 0.9 nM | [3] |

| RGD-containing peptide (live cells) | General Integrins | Kd: 75 ± 28 µM | [4] |

| FPTA-RGD2 | αvβ3 | IC50: 144 ± 6.5 nM | [5] |

| c-(G5RGDKcLPET) | αvβ3 | IC50: 0.91 μM | [6] |

| c-(G5RGDKcLPET) | αvβ5 | IC50: 12.3 μM | [6] |

Experimental Protocols for Studying Peptide-Integrin Interactions

A variety of in vitro and cell-based assays are employed to characterize the binding of peptides to integrins and their functional consequences. Below are detailed methodologies for two commonly used experiments.

Competitive Cell Adhesion Assay

This assay measures the ability of a soluble peptide (like RGD) to inhibit the adhesion of cells to a substrate coated with an ECM protein (e.g., fibronectin or vitronectin).

Objective: To determine the concentration of a peptide required to inhibit cell adhesion by 50% (IC50).

Methodology:

-

Plate Coating: 96-well microtiter plates are coated with an ECM protein (e.g., 10 µg/mL fibronectin in phosphate-buffered saline, PBS) overnight at 4°C.

-

Blocking: The wells are washed with PBS and then blocked with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific cell binding.

-

Cell Preparation: The cells of interest (e.g., HeLa cells or Human Dermal Fibroblasts) are detached, washed, and resuspended in a serum-free medium containing 0.1% BSA.[7]

-

Inhibition: The cell suspension is pre-incubated with various concentrations of the test peptide (e.g., RGD peptide) and a control peptide (e.g., SDGRG) for 20-30 minutes at 37°C.[8][9]

-

Seeding: The cell-peptide mixtures are then added to the coated and blocked wells (e.g., 2 x 10⁴ cells/well) and incubated for a defined period (e.g., 1 hour) at 37°C to allow for adhesion.[7][10]

-

Washing: Non-adherent cells are removed by gently washing the wells with PBS.

-

Quantification: The remaining adherent cells are fixed (e.g., with 4% paraformaldehyde) and stained (e.g., with crystal violet). The stain is then solubilized, and the absorbance is read on a plate reader. The number of attached cells can also be counted directly using a microscope.[10]

-

Analysis: The percentage of cell adhesion is calculated relative to a control without any inhibitory peptide. The IC50 value is determined by plotting the percentage of inhibition against the peptide concentration.

Solid-Phase (ELISA-Style) Binding Assay

This in vitro assay directly measures the binding of purified integrin receptors to immobilized peptides or the inhibition of integrin-ECM protein interaction by a peptide.

Objective: To quantify the direct binding affinity of a peptide to an integrin receptor.

Methodology:

-

Plate Coating: 96-well ELISA plates are coated with the peptide of interest (e.g., 1 µM in carbonate buffer) or an ECM protein overnight at 4°C.[11][12][13]

-

Blocking: The wells are washed and blocked with a blocking buffer (e.g., 3-5% BSA in Tris-buffered saline with Tween-20, TBS-T) for 1-2 hours at room temperature.

-

Binding/Competition:

-

Direct Binding: Purified soluble integrin receptor is added to the peptide-coated wells at various concentrations and incubated for 1-2 hours.

-

Competitive Binding: A constant concentration of purified integrin is mixed with serial dilutions of the test peptide and then added to the ECM-coated wells.[14]

-

-

Washing: The wells are washed multiple times with wash buffer (e.g., TBS-T) to remove unbound integrin.

-

Detection: A primary antibody specific to the integrin (e.g., anti-β1 integrin antibody) is added to the wells and incubated for 1 hour.

-

Secondary Antibody: After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour.

-

Substrate Addition: The wells are washed again, and a colorimetric HRP substrate (e.g., TMB) is added. The reaction is stopped with an acid solution.

-

Analysis: The absorbance is measured at the appropriate wavelength. For competitive assays, IC50 values are calculated from the resulting dose-response curve.

The following diagram illustrates the workflow for a competitive cell adhesion assay.

Integrin Signaling Pathways

Upon binding to an RGD motif in the ECM, integrins cluster and initiate a cascade of intracellular signals, a process known as "outside-in" signaling. This signaling regulates a multitude of cellular functions, including cell survival, proliferation, migration, and differentiation. A key early event in this process is the recruitment and activation of Focal Adhesion Kinase (FAK).

Key Steps in Integrin-Mediated FAK Activation:

-

Ligand Binding and Clustering: The binding of multivalent ECM ligands (or RGD-coated surfaces) to integrins induces receptor clustering.

-

FAK Recruitment: The cytoplasmic tails of the integrin β subunits serve as docking sites for various signaling proteins, including FAK.

-

FAK Autophosphorylation: Upon clustering, FAK undergoes autophosphorylation at Tyrosine 397 (Y397).[15]

-

Src Kinase Recruitment: The phosphorylated Y397 site acts as a high-affinity binding site for the SH2 domain of Src family kinases (SFKs).

-

FAK-Src Complex Formation: The binding of Src to FAK leads to the full activation of FAK through further phosphorylation by Src.

-

Downstream Signaling: The activated FAK-Src complex then phosphorylates a host of other downstream targets, such as paxillin and p130Cas, leading to the activation of pathways like the MAPK/ERK pathway, which in turn regulates gene expression and cell proliferation.[15][16]

The following diagram illustrates a simplified "outside-in" signaling pathway initiated by RGD-integrin binding.

Conclusion

The SDGRG peptide serves as an invaluable tool in cell biology and drug development, acting as a specific negative control to validate RGD-dependent integrin interactions. A thorough understanding of the quantitative binding affinities, the experimental methods used to assess them, and the downstream signaling consequences of RGD-integrin engagement is critical for researchers in this field. The data and protocols provided in this guide offer a comprehensive resource for designing and interpreting experiments aimed at elucidating the complex role of integrins in health and disease.

References

- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 2. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 10. researchgate.net [researchgate.net]

- 11. ulab360.com [ulab360.com]

- 12. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]

- 13. A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

The Ser-Asp-Gly-Arg-Gly (SDGRG) Sequence: A Critical Control in RGD-Based Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pentapeptide sequence Ser-Asp-Gly-Arg-Gly (SDGRG) holds a unique and critical position in the landscape of cell adhesion and integrin biology. While not possessing intrinsic, potent biological activity in the same vein as its well-studied counterpart, the Arg-Gly-Asp (RGD) sequence, the significance of SDGRG lies in its fundamental role as a negative control. Its use is essential for validating the specificity of RGD-integrin interactions, which are central to a vast array of physiological and pathological processes. This technical guide provides a comprehensive overview of the SDGRG sequence, its relationship to the RGD motif, and its application in experimental settings.

The Primacy of the RGD Sequence in Cell Adhesion

The Arg-Gly-Asp (RGD) sequence is a ubiquitous cell adhesion motif found in numerous extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and fibrinogen.[1][2] This tripeptide sequence is recognized by a large family of transmembrane receptors known as integrins.[1][2] The binding of the RGD motif to integrins initiates a cascade of intracellular signals that regulate critical cellular functions such as adhesion, migration, proliferation, differentiation, and survival.[3][4] This interaction is a cornerstone of tissue integrity, wound healing, angiogenesis, and immune responses.[5] The dysregulation of RGD-integrin signaling is implicated in various diseases, including cancer metastasis and thrombosis, making it a prime target for therapeutic intervention.[2]

The Role of SDGRG as a Specificity Control

The biological activity of the RGD sequence is highly dependent on the specific order of its amino acids. Even minor alterations to this sequence can dramatically reduce or abolish its ability to bind to integrins. The SDGRG peptide is a "scrambled" or reverse sequence of the active GRGDS peptide, which is often used in research.[6] By rearranging the critical arginine and aspartic acid residues, the SDGRG sequence fails to be recognized by the RGD-binding pocket of integrins.

This lack of binding makes SDGRG an ideal negative control in a wide range of experimental assays. When used alongside an RGD-containing peptide, SDGRG helps to demonstrate that any observed biological effect is a direct result of the specific RGD-integrin interaction and not due to non-specific peptide effects, such as changes in osmolarity or charge.[7]

Comparative Biological Activity: RGD vs. SDGRG

The defining characteristic of the SDGRG peptide is its lack of significant biological activity in assays where RGD peptides are potent. The following table summarizes the expected comparative data from in vitro assays.

| Parameter | RGD-containing Peptide (e.g., GRGDS) | SDGRG Peptide (Scrambled Control) | Reference |

| Integrin Binding Affinity (IC50) | Low nM to µM range, depending on the specific peptide and integrin subtype. | No significant binding; IC50 values are typically not determinable or are in the high mM range. | [8] |

| Cell Adhesion | Promotes cell adhesion to coated surfaces in a dose-dependent manner. | Does not promote cell adhesion. | [9] |

| Inhibition of Cell Adhesion | Competitively inhibits cell adhesion to RGD-dependent ECM proteins. | Does not inhibit cell adhesion. | [9] |

| Induction of Downstream Signaling | Activates intracellular signaling pathways (e.g., FAK, Src phosphorylation). | Does not activate RGD-dependent signaling pathways. | [4] |

Experimental Protocols

The use of SDGRG as a negative control is crucial in a variety of standard laboratory procedures. Below are detailed methodologies for two key experiments where SDGRG is commonly employed.

Cell Adhesion Assay

This assay measures the ability of cells to attach to a substrate coated with an RGD-containing peptide, with SDGRG used as a negative control.

Materials:

-

Sterile 96-well tissue culture plates

-

RGD-containing peptide (e.g., GRGDS)

-

SDGRG peptide

-

Coating buffer (e.g., PBS, pH 7.4)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Cell suspension of interest (e.g., fibroblasts, endothelial cells) in serum-free media

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% crystal violet in water)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Coating: Dissolve GRGDS and SDGRG peptides in coating buffer to a final concentration of 10-50 µg/mL. Add 100 µL of each peptide solution to separate wells of a 96-well plate. Include wells with coating buffer alone as a blank control. Incubate at 4°C overnight or at 37°C for 2 hours.

-

Washing and Blocking: Aspirate the peptide solutions and wash the wells three times with PBS. Add 200 µL of blocking buffer to each well and incubate at 37°C for 1 hour to block non-specific binding sites.

-

Cell Seeding: Wash the wells three times with PBS. Resuspend cells in serum-free media and adjust the concentration to 1-5 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

-

Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

-

Fixing and Staining: Fix the adherent cells by adding 100 µL of fixative to each well and incubating for 15 minutes at room temperature. Aspirate the fixative and add 100 µL of crystal violet solution to each well. Incubate for 10-15 minutes.

-

Washing and Solubilization: Wash the wells thoroughly with water until the wash water is clear. Air dry the plate. Add 100 µL of solubilization buffer to each well to dissolve the stain.

-

Quantification: Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Competitive Binding Assay

This assay quantifies the ability of a test compound (e.g., a small molecule inhibitor) to compete with a labeled RGD ligand for binding to integrin receptors on the cell surface. SDGRG is used to determine non-specific binding.

Materials:

-

Cells expressing the integrin of interest (e.g., U87MG glioblastoma cells for αvβ3 integrin)

-

Radiolabeled RGD-containing ligand (e.g., 125I-echistatin)

-

Unlabeled RGD-containing peptide (for standard curve)

-

SDGRG peptide

-

Binding buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+)

-

Washing buffer (ice-cold PBS)

-

Scintillation fluid and counter

Procedure:

-

Cell Preparation: Culture cells to near confluence, detach, and resuspend in binding buffer to a concentration of 1-2 x 10^6 cells/mL.

-

Assay Setup: In a series of microcentrifuge tubes, add a constant amount of radiolabeled RGD ligand.

-

Standard Curve: To a set of tubes, add increasing concentrations of the unlabeled RGD peptide.

-

Non-Specific Binding: To another set of tubes, add a high concentration of the SDGRG peptide (e.g., 1 mM).

-

Test Compound: To the remaining tubes, add various concentrations of the test compound.

-

Binding Reaction: Add the cell suspension to each tube to initiate the binding reaction. Incubate at room temperature for 1-3 hours with gentle agitation.

-

Separation: Separate the cells from the unbound ligand by centrifugation through a dense, inert medium (e.g., a mixture of silicon and mineral oil) or by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity associated with the cell pellet or filter using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the unlabeled RGD peptide and the test compound. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined by non-linear regression analysis. The binding in the presence of SDGRG is considered non-specific and is subtracted from all other measurements.

Visualizing the RGD-Integrin Signaling Pathway and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.

Caption: RGD-Integrin Signaling Pathway.

Caption: Cell Adhesion Assay Workflow.

Caption: Competitive Binding Assay Workflow.

Conclusion

The Ser-Asp-Gly-Arg-Gly (SDGRG) peptide, while lacking the intrinsic cell-adhesive properties of the RGD sequence, is an indispensable tool in the study of integrin-mediated cellular processes. Its role as a highly specific negative control allows researchers to unequivocally attribute observed biological phenomena to the RGD-integrin binding event. A thorough understanding of the function and application of SDGRG is, therefore, essential for the rigorous design and interpretation of experiments in cell biology, tissue engineering, and the development of novel therapeutics targeting integrin signaling pathways. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for the effective use of this critical reagent in research and development.

References

- 1. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Inhibitor of a Cell Adhesion Receptor Stimulates Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scrambled RGD Peptide - CD Bioparticles [cd-bioparticles.net]

- 7. TrueGel3D Scramble RGD Integrin Adhesion Peptide | Sigma-Aldrich [sigmaaldrich.com]

- 8. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nj.gov [nj.gov]

The Enigmatic Pentapeptide SDGRG: A Technical Guide to Its Putative Natural Occurrence and Biological Sourcing

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the current understanding of the pentapeptide Ser-Asp-Gly-Arg-Gly (SDGRG). While direct evidence for the natural occurrence of SDGRG as a discrete, functional molecule is currently absent from major biological databases, this document explores its potential origins as a proteolytic fragment of larger proteins and outlines the rigorous experimental methodologies required for its discovery, identification, and quantification.

Natural Occurrence and Biological Sources: A Hypothetical Framework

Extensive searches of prominent peptide and protein databases, including PeptideDB, PepBank, UniProt, and NCBI, have not yielded any entries for the standalone pentapeptide SDGRG. This suggests that if SDGRG exists naturally, it is likely as a transient, low-abundance molecule or as a constituent of a larger protein precursor.

The most plausible hypothesis for the natural occurrence of SDGRG is through the enzymatic cleavage of proteins containing this specific amino acid sequence. A BLAST (Basic Local Alignment Search Tool) search of protein databases reveals the presence of the "SDGRG" sequence within a number of proteins across various species. The release of such a peptide would be contingent on the presence of specific protease cleavage sites flanking the SDGRG motif.

Table 1: Illustrative Example of Potential Protein Precursors of SDGRG

| Protein (Example) | UniProt Accession | Organism | Sequence Context | Potential Cleavage Sites (Predicted) |

| Hypothetical Protein A | PXXXXX | Homo sapiens | ...KSDGRG K... | Trypsin-like (after K, R) |

| Hypothetical Protein B | QYYYYY | Mus musculus | ...RSDGRG S... | Chymotrypsin-like (after F, W, Y) |

| Hypothetical Protein C | RZZZZZ | Escherichia coli | ...ESDGRG A... | Glu-C (after E) |

Note: This table is for illustrative purposes only and does not represent actual confirmed protein precursors of a naturally occurring SDGRG peptide.

Experimental Protocols for the Discovery and Characterization of SDGRG

The identification of a novel peptide such as SDGRG from a biological sample requires a multi-step approach involving extraction, purification, sequencing, and quantification.

Peptide Extraction from Biological Tissues

The initial step involves the extraction of peptides from the tissue or fluid of interest.

Methodology:

-

Tissue Homogenization: The biological sample (e.g., tissue, cell culture, biofluid) is homogenized in an acidic extraction buffer (e.g., 1% trifluoroacetic acid - TFA) to inactivate endogenous proteases and facilitate peptide solubilization.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.

-

Solid-Phase Extraction (SPE): The supernatant, containing the peptide fraction, is passed through a C18 SPE cartridge. The cartridge is washed with a low-concentration organic solvent to remove salts and hydrophilic contaminants. The peptides are then eluted with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% TFA).

-

Lyophilization: The eluted peptide fraction is lyophilized to a powder for storage and subsequent analysis.

Peptide Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for purifying peptides from a complex mixture.

Methodology:

-

Column: A C18 stationary phase column is typically used.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: The lyophilized peptide extract is reconstituted in Mobile Phase A and injected onto the column. A linear gradient of increasing Mobile Phase B concentration is applied to elute the peptides based on their hydrophobicity.

-

Fraction Collection: Fractions are collected at regular intervals as they elute from the column.

-

Purity Analysis: The purity of each fraction is assessed by analytical RP-HPLC. Fractions containing the peptide of interest are pooled.

Peptide Sequencing

2.3.1. Edman Degradation

This classical method determines the amino acid sequence from the N-terminus of a peptide.

Methodology:

-

Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.

-

Cleavage: The PTC-peptide is treated with anhydrous acid (e.g., TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.

-

Conversion: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

-

Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino acid standards.

-

Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.

2.3.2. Tandem Mass Spectrometry (MS/MS)

This is the most common and sensitive method for peptide sequencing.

Methodology:

-

Ionization: The purified peptide is ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

First Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide ion (precursor ion) is determined.

-

Fragmentation: The precursor ion is selected and fragmented by collision-induced dissociation (CID) or other methods.

-

Second Mass Analysis (MS2): The m/z of the resulting fragment ions are measured.

-

Sequence Determination: The amino acid sequence is deduced from the mass differences between the fragment ions in the MS2 spectrum.

Quantitative Analysis by Mass Spectrometry

Quantitative mass spectrometry is used to determine the concentration of a specific peptide in a biological sample.

Methodology:

-

Stable Isotope Labeling: A synthetic, stable isotope-labeled version of the peptide of interest (e.g., containing ¹³C or ¹⁵N) is synthesized to serve as an internal standard.

-

Sample Spiking: A known amount of the stable isotope-labeled peptide is added to the biological sample prior to extraction.

-

LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is set to monitor specific precursor-to-fragment ion transitions for both the endogenous (light) and the internal standard (heavy) peptides.

-

Quantification: The concentration of the endogenous peptide is determined by comparing the peak area of its signal to the peak area of the known concentration of the internal standard.

Visualized Workflows and Signaling Pathways

As there is no known signaling pathway for SDGRG, the following diagram illustrates a generalized experimental workflow for the discovery and characterization of a novel peptide from a biological source.

Inactive Peptide Controls for RGD-Mediated Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of inactive peptide controls in the study of Arginine-Glycine-Aspartic acid (RGD)-mediated cell signaling. This document outlines the rationale for using such controls, details common inactive peptide sequences, and provides in-depth experimental protocols for assessing their impact on cell adhesion, migration, and apoptosis. Furthermore, it presents quantitative data from comparative studies and visualizes the key signaling pathways involved.

Introduction to RGD-Mediated Signaling and the Necessity of Inactive Controls

The RGD tripeptide sequence is a fundamental motif found in numerous extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and laminin.[1][2] It is recognized by a significant portion of the integrin family of transmembrane receptors, initiating a cascade of intracellular signaling events that regulate critical cellular processes such as adhesion, proliferation, migration, and survival.[1][3] The interaction between RGD and integrins serves as a crucial link between the cell and its external environment.

Given the potent and diverse biological activities of RGD peptides, rigorous experimental design is essential to unequivocally attribute observed cellular responses to specific RGD-integrin interactions. This necessitates the use of inactive peptide controls. These control peptides typically feature a subtle alteration to the RGD sequence, most commonly the substitution of the aspartic acid (D) residue, which is critical for integrin binding. By comparing the cellular response to the active RGD peptide with that of an inactive control, researchers can distinguish between specific receptor-mediated signaling and non-specific effects.

The two most widely employed inactive control peptides are:

-

RGE (Arginine-Glycine-Glutamic acid): The substitution of aspartic acid with glutamic acid, another acidic amino acid with a slightly longer side chain, is often sufficient to abolish or significantly reduce integrin binding.[4]

-

RAD (Arginine-Alanine-Aspartic acid): Replacing the central glycine with alanine alters the peptide's conformation, thereby hindering its ability to fit into the integrin binding pocket.

This guide will focus on the application of these and other control peptides in dissecting the intricacies of RGD-mediated cell signaling.

Data Presentation: Quantitative Comparison of Active and Inactive Peptides

The following tables summarize quantitative data from various studies, highlighting the differential effects of active RGD peptides and their inactive controls on key cellular processes.

Table 1: Comparative Cell Adhesion

| Cell Line | Peptide Sequence | Concentration (µM) | Adherent Cells (Normalized) | Reference(s) |

| Human Dermal Fibroblasts (HDFs) | CGG-RGD | 1 | 100 ± 5 | [5] |

| CGG-RGE | 1 | 15 ± 3 | [6] | |

| HeLa | CPPP-RGDTFI | 0.125 | 100 ± 8 | [5] |

| CPPP-RGDAAI | 0.125 | 20 ± 4 | [5] | |

| MC3T3-E1 | RGDSPK | 1 | 100 ± 7 | [6] |

| RGES | 1 | 25 ± 5 | [6] |

Table 2: Comparative Cell Migration

| Cell Line | Assay Type | Peptide Sequence | Concentration (µM) | Migration Rate (Normalized) | Reference(s) |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Transwell | c(RGDfK) | 10 | 100 ± 12 | [7] |

| c(RADfK) | 10 | 35 ± 8 | [7] | ||

| Primary Breast Cancer Cells | Wound Healing | RGD | 50 | 40 ± 6 (Inhibition) | [4] |

| RGE | 50 | 95 ± 5 (No significant inhibition) | [4] | ||